2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid
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Overview
Description
2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that combines the structural features of azetidine and isoquinoline with oxalic acid Azetidine is a four-membered nitrogen-containing heterocycle, while isoquinoline is a bicyclic aromatic compound
Mechanism of Action
Target of Action
Similar compounds, such as azetidine carboxylic acids, have been evaluated for their potency as gaba-uptake inhibitors .
Mode of Action
coli cultures and various seedlings . The toxicity of azetidine-2-carboxylic acid, a structural analogue of L-proline, results from its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase .
Biochemical Pathways
Related azetidine derivatives have been used as building blocks to prepare small peptides , suggesting that they may interact with peptide synthesis pathways.
Result of Action
coli cultures and various seedlings , suggesting that they may have antimicrobial or herbicidal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Another approach involves the Horner–Wadsworth–Emmons reaction, where alkylated phosphonates and N-Boc-azetidin-3-one are converted to the corresponding N-Boc-azetidine-3-ylidenes . These intermediates can then be subjected to hydrogenation to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities and use as a building block in peptide synthesis.
N-Boc-azetidin-3-one: A precursor in the synthesis of azetidine derivatives, used in various organic reactions.
Isoquinoline: A bicyclic aromatic compound with diverse applications in medicinal chemistry and organic synthesis.
Uniqueness
2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid is unique due to its combination of azetidine, isoquinoline, and oxalic acid moieties
Properties
IUPAC Name |
2-(azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.3C2H2O4/c2*1-2-4-11-9-14(12-7-13-8-12)6-5-10(11)3-1;3*3-1(4)2(5)6/h2*1-4,12-13H,5-9H2;3*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMMTAQVJLUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNC3.C1CN(CC2=CC=CC=C21)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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